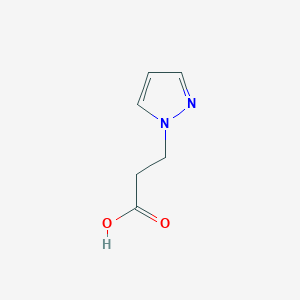![molecular formula C8H16ClNO B1269526 2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride CAS No. 42746-87-2](/img/structure/B1269526.png)
2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as 2-(1-Cyclopenten-1-yl)-2-[2-(dimethylamino)ethyl]-5-(E)-benzylidene cyclopentanone hydrochlorides, has been achieved through methods that highlight the compound's moderate cytotoxic activity toward human cancer cell lines, suggesting a method of action at the molecular level (Haitao Chen et al., 1994). Additionally, the preparation of dimethylamino variants through the Mannich reaction has been documented, underscoring the versatility of this synthetic route (S. Umezawa & M. Kinoshita, 1960).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography, has been pivotal in determining the configuration and conformation of related dimethylamino compounds. For example, the crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has provided insights into its molecular geometry and intermolecular interactions, which are crucial for understanding the structural basis of its biological activity (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the dimethylamino group often involves transformations that are essential for synthesizing a wide range of derivatives. For instance, solvent-free synthesis methods have been developed for compounds like 2,5-bis((dimethylamino)methylene)cyclopentanone, demonstrating the potential for high-yield and environmentally friendly protocols (Inês S. Martins & Jaime A. S. Coelho, 2019).
科学的研究の応用
Synthesis of Structurally Diverse Compounds
2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride serves as a starting material for generating a diverse library of compounds. It has been used in various alkylation and ring closure reactions, producing compounds like dithiocarbamates, thioethers, pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
Optimization in Synthesis Processes
The compound is involved in optimizing synthetic methods, like in the synthesis of tramadol hydrochloride. Using uniform experiment design, optimal reaction conditions were identified to achieve high yields (Wang Xiu-lan, 2007).
Development of New Medicinal Compounds
This chemical plays a role in developing new medicinal compounds. For instance, it is used in the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, which have potential pharmaceutical applications (Zupančič et al., 2009).
Crystal Structure Analysis
The compound's crystal structure has been analyzed, providing insights into its molecular interactions and stability. This information is crucial for its application in drug design and other chemical processes (Dibrov et al., 2013).
Development of Novel Anticancer Agents
It has been used in the synthesis of new 'titanocene' anticancer agents. These agents were tested for cytotoxicity, showing promising results as potential cancer treatments (Hogan et al., 2008).
Studies in Organic Chemistry
Its involvement in organic chemistry studies includes reactions like the facile cleavage of Si−C bonds and methylation of primary amines. These studies contribute to understanding chemical reaction mechanisms and developing new synthetic methods (Adima et al., 2004).
Catalyst in Acylation Reactions
It acts as a recyclable catalyst for the acylation of inert alcohols and phenols, showing the versatility of this compound in facilitating various chemical reactions (Liu et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These represent skin irritation, eye irritation, and respiratory irritation respectively. The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-[(dimethylamino)methyl]cyclopentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-9(2)6-7-4-3-5-8(7)10;/h7H,3-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEYOIARTNJQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCC1=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride | |
CAS RN |
42746-87-2 |
Source


|
| Record name | Cyclopentanone, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(dimethylamino)methyl]cyclopentan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)
![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)
![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)
![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)



![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)
